molecular formula C6H16N6O2 B13863732 N,N'-(Ethane-1,2-diyl)bis(N-(2-aminoethyl)nitrous amide)

N,N'-(Ethane-1,2-diyl)bis(N-(2-aminoethyl)nitrous amide)

Cat. No.: B13863732
M. Wt: 204.23 g/mol
InChI Key: XTVMGUWBSREJBI-UHFFFAOYSA-N
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Description

N,N’-(Ethane-1,2-diyl)bis(N-(2-aminoethyl)nitrous amide) is an organic compound known for its applications in various scientific fields. It is a highly toxic compound and a suspected human carcinogen, which necessitates careful handling and proper safety measures .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-(Ethane-1,2-diyl)bis(N-(2-aminoethyl)nitrous amide) involves the reaction of ethane-1,2-diamine with nitrous acid. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The process involves the careful addition of nitrous acid to a solution of ethane-1,2-diamine, followed by purification steps to isolate the compound .

Industrial Production Methods

Industrial production of N,N’-(Ethane-1,2-diyl)bis(N-(2-aminoethyl)nitrous amide) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The compound is produced under strict regulatory guidelines to ensure safety and compliance .

Chemical Reactions Analysis

Types of Reactions

N,N’-(Ethane-1,2-diyl)bis(N-(2-aminoethyl)nitrous amide) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N,N’-(Ethane-1,2-diyl)bis(N-(2-aminoethyl)nitrous amide) has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N’-(Ethane-1,2-diyl)bis(N-(2-aminoethyl)nitrous amide) involves its interaction with cellular components. It inhibits mitochondrial cytochrome c oxidase by causing cellular copper deficiency, leading to disrupted cellular respiration and energy production. This mechanism is particularly relevant in its toxicological effects and potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N’-(Ethane-1,2-diyl)bis(N-(2-aminoethyl)nitrous amide) is unique due to its specific nitrous amide functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit mitochondrial cytochrome c oxidase sets it apart from other similar compounds .

Properties

Molecular Formula

C6H16N6O2

Molecular Weight

204.23 g/mol

IUPAC Name

N-(2-aminoethyl)-N-[2-[2-aminoethyl(nitroso)amino]ethyl]nitrous amide

InChI

InChI=1S/C6H16N6O2/c7-1-3-11(9-13)5-6-12(10-14)4-2-8/h1-8H2

InChI Key

XTVMGUWBSREJBI-UHFFFAOYSA-N

Canonical SMILES

C(CN(CCN(CCN)N=O)N=O)N

Origin of Product

United States

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